2-Amino-5-methyl-3-nitrobenzoic acid

Overview

Description

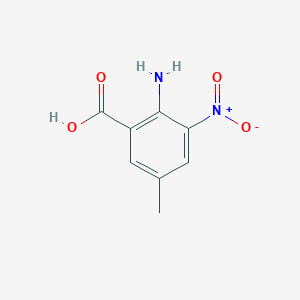

2-Amino-5-methyl-3-nitrobenzoic acid is an organic compound with the molecular formula C8H8N2O4. It is a derivative of benzoic acid, characterized by the presence of an amino group at the second position, a methyl group at the fifth position, and a nitro group at the third position on the benzene ring. This compound is known for its yellow solid form and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-methyl-3-nitrobenzoic acid can be achieved through several methods. One common approach involves the nitration of 2-amino-5-methylbenzoic acid. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes, followed by purification steps such as recrystallization to obtain the compound in high purity. The use of continuous flow reactors and advanced purification techniques ensures consistent quality and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-methyl-3-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling with other aromatic compounds.

Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium nitrite (NaNO2) and hydrochloric acid (HCl) for diazotization, followed by coupling agents.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

Major Products:

Reduction: 2-Amino-5-methyl-3-aminobenzoic acid.

Substitution: Various azo compounds depending on the coupling agent used.

Oxidation: 2-Amino-5-carboxy-3-nitrobenzoic acid.

Scientific Research Applications

2-Amino-5-methyl-3-nitrobenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and as a reagent in analytical chemistry

Mechanism of Action

The mechanism of action of 2-amino-5-methyl-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group allows the compound to form hydrogen bonds and interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

- 2-Amino-3-nitrobenzoic acid

- 2-Amino-5-nitrobenzoic acid

- 2-Amino-5-bromo-3-nitrobenzoic acid

Comparison: 2-Amino-5-methyl-3-nitrobenzoic acid is unique due to the presence of the methyl group at the fifth position, which influences its chemical reactivity and physical properties. Compared to 2-amino-3-nitrobenzoic acid and 2-amino-5-nitrobenzoic acid, the methyl group provides steric hindrance and affects the compound’s solubility and melting point. The presence of the bromine atom in 2-amino-5-bromo-3-nitrobenzoic acid introduces additional reactivity, making it suitable for different applications .

Biological Activity

2-Amino-5-methyl-3-nitrobenzoic acid (AMNBA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of AMNBA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

AMNBA, with the molecular formula C8H8N2O4, features an amino group, a methyl group, and a nitro group attached to a benzoic acid framework. Its structure is crucial for its interaction with biological targets.

1. Inhibition of β-Secretase

AMNBA has been identified as a potential inhibitor of β-site amyloid precursor protein-cleaving enzyme (BACE), which plays a critical role in the pathogenesis of Alzheimer’s disease. By inhibiting BACE, AMNBA may reduce the formation of amyloid-beta plaques, thereby offering a therapeutic avenue for Alzheimer's treatment. The compound's effectiveness was demonstrated in various in vitro assays where it showed significant inhibition of BACE activity, suggesting its potential utility in neurodegenerative disorders .

2. Antimicrobial Activity

Research indicates that AMNBA exhibits antimicrobial properties against a range of bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes involved in bacterial metabolism. Studies have reported minimum inhibitory concentrations (MICs) indicating effective antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 1: Summary of Biological Activities of AMNBA

| Activity Type | Mechanism | Reference |

|---|---|---|

| β-Secretase Inhibition | Reduces amyloid-beta plaque formation | , |

| Antimicrobial | Disrupts cell wall synthesis | |

| Anti-inflammatory | Modulates inflammatory cytokine production |

Case Study: Alzheimer’s Disease Treatment

A study examined the effects of AMNBA on cultured neuronal cells exposed to amyloid-beta. The results indicated that treatment with AMNBA significantly reduced cell death and oxidative stress markers compared to untreated controls, highlighting its neuroprotective properties .

Case Study: Antibacterial Efficacy

In another investigation, AMNBA was tested against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated potent antibacterial activity with an MIC value lower than that of standard antibiotics used in clinical settings, suggesting its potential as an alternative therapeutic agent .

Pharmacological Evaluation

The pharmacological profile of AMNBA includes assessments for toxicity and bioavailability. In animal models, AMNBA exhibited favorable pharmacokinetic properties with good absorption rates and minimal toxicity at therapeutic doses. These findings support further development as a candidate drug for treating neurodegenerative diseases and infections.

Properties

IUPAC Name |

2-amino-5-methyl-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-4-2-5(8(11)12)7(9)6(3-4)10(13)14/h2-3H,9H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRUISNJFUYWQKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282957 | |

| Record name | 2-amino-5-methyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5465-34-9 | |

| Record name | 5465-34-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-5-methyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.